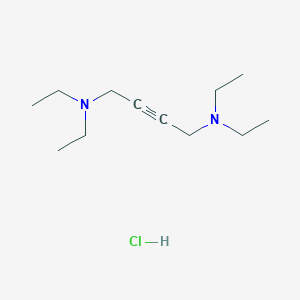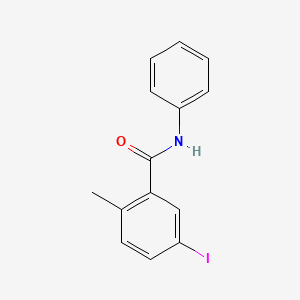
5-Iodo-2-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 5th position, a methyl group at the 2nd position, and an N-phenyl group.
Preparation Methods
The synthesis of 5-Iodo-2-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and aniline.
Formation of Benzamide: The 2-methylbenzoic acid is first converted to 2-methylbenzoyl chloride using thionyl chloride. This intermediate is then reacted with aniline in the presence of a base such as triethylamine to form 2-methyl-N-phenylbenzamide.
Chemical Reactions Analysis
5-Iodo-2-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the amide group to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Scientific Research Applications
5-Iodo-2-methyl-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of iodine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and cancer progression.
Protein Binding: It binds to proteins involved in DNA replication and repair, thereby disrupting these processes in cancer cells.
Comparison with Similar Compounds
5-Iodo-2-methyl-N-phenylbenzamide can be compared with other similar compounds:
2-Iodo-N-phenylbenzamide: This compound lacks the methyl group at the 2nd position, which may affect its reactivity and binding properties.
5-Iodo-2-methylbenzamide: This compound lacks the N-phenyl group, which may influence its solubility and biological activity.
N-Phenylbenzamide: This compound lacks both the iodine and methyl substituents, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C14H12INO |
|---|---|
Molecular Weight |
337.15 g/mol |
IUPAC Name |
5-iodo-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12INO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |
InChI Key |
SLDKRHZCUXBDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


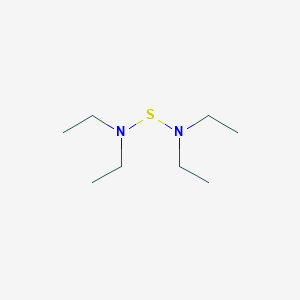
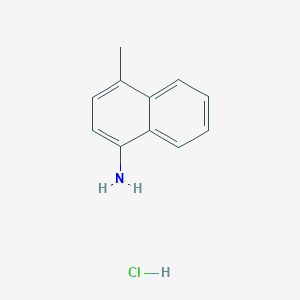
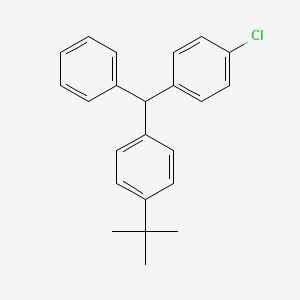
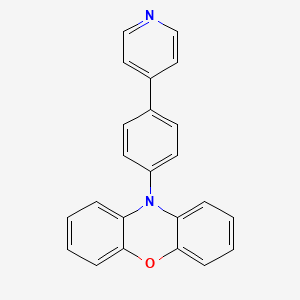


![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
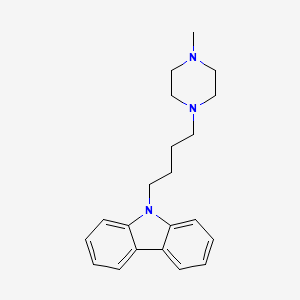
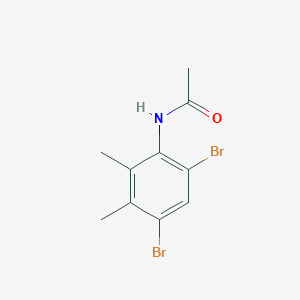
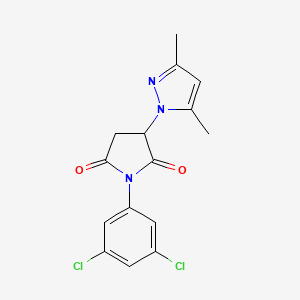
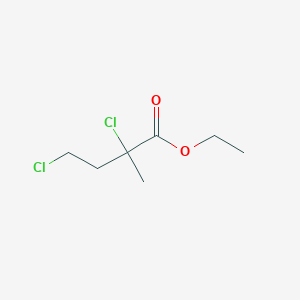
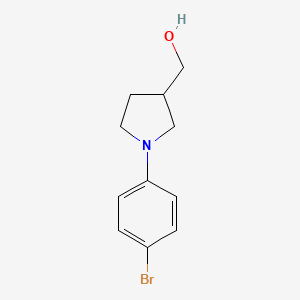
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
